2-bromo-2-(4-fluorophenyl)acetonitrile
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Overview
Description
Safety and Hazards
Preparation Methods
The synthesis of 2-bromo-2-(4-fluorophenyl)acetonitrile typically involves halogenation and substitution reactions. One common method includes the reaction of 4-fluorobenzyl cyanide with bromine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromo-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-(4-fluorophenyl)acetonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates during chemical reactions . These properties make it a valuable compound in synthetic chemistry and other research applications.
Comparison with Similar Compounds
2-Bromo-2-(4-fluorophenyl)acetonitrile can be compared with other similar compounds, such as:
2-Bromo-5-fluorophenylacetonitrile: Similar in structure but with the fluorine atom in a different position.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group instead of a single fluorine atom.
2-Bromo-4,5-dimethoxyphenylacetonitrile: Contains additional methoxy groups.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their chemical structures .
Properties
CAS No. |
1550447-72-7 |
---|---|
Molecular Formula |
C8H5BrFN |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
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